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Compound of Interest

Compound Name: 8-Ethylquinoline
CAS No.: 19655-56-2
Cat. No.: B027807
Get Quote
. J

Compound Identity & Significance

8-Ethylquinoline is a heteroaromatic organic compound consisting of a quinoline scaffold
substituted with an ethyl group at the 8-position. It serves as a critical intermediate in the
synthesis of agrochemicals, pharmaceuticals, and functional ligands for transition metal
catalysis. Its structural proximity to the ring nitrogen (peri-position) creates unique steric and
electronic environments, distinguishable by spectroscopic analysis.

IUPAC Name: 8-Ethylquinoline

CAS Registry Number: 19655-56-2

Molecular Formula: C11H11N

Molecular Weight: 157.21 g/mol

Physical State: Colorless to pale yellow oil (turns dark upon oxidation/exposure to light).

Synthesis Context & Impurity Profile

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b027807#bc-rfq
https://www.benchchem.com/product/b027807/docs?utm_src=pdf-body#technical-profile-spectroscopic-characterization-of-8-ethylquinoline
https://www.benchchem.com/product/b027807/docs?utm_src=pdf-body#technical-profile-spectroscopic-characterization-of-8-ethylquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The industrial preparation typically follows the Skraup synthesis, involving the condensation of
2-ethylaniline with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g.,
nitrobenzene or iodine).

o Key Impurities: Unreacted 2-ethylaniline, polymerized glycerol residues, and oxidation
byproducts (e.g., 8-ethylquinoline-N-oxide).

 Purification: Vacuum distillation is required to remove high-boiling tars common to Skraup
reactions.

Mass Spectrometry (MS) Data
Methodology: Electron lonization (El), 70 eV.

The mass spectrum of 8-Ethylquinoline is characterized by a robust molecular ion and a
dominant base peak resulting from hydrogen loss, a behavior typical of alkyl-substituted
heteroaromatics where the "benzylic" position is activated.

Quantitative MS Data Table
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69.0

Molecular lon (Stable

aromatic system)

156

100.0

Base Peak. Loss of

-H from ethyl group
forms a resonance-
stabilized quinolinium

cation.

142

13.5

Loss of methyl radical

(benzylic cleavage).

129

34.5

Loss of ethylene
(McLafferty-like
rearrangement) or ring

contraction.

128

10.0

Loss of ethyl radical
(formation of bare

quinoline cation).

77

10.4

Phenyl cation
(breakdown of the

carbocyclic ring).

Fragmentation Pathway Logic

The following diagram illustrates the causal fragmentation logic. The stability of the

ion is the driving force, dominating over the loss of the methyl group.
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Figure 1: EI-MS Fragmentation pathway of 8-Ethylquinoline showing the dominance of alpha-
hydrogen loss.

Infrared Spectroscopy (IR)

Methodology: FT-IR (Neat/ATR).

The IR spectrum distinguishes the aromatic quinoline core from the aliphatic ethyl substituent.
The absence of N-H stretches (3300-3500 cm~1) confirms the tertiary amine nature (and

absence of unreacted aniline).
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. . Functional Group /
Frequency (cm~?) Vibration Mode .
Assignment

Aromatic C-H stretching

3050 - 3010 o
(Quinoline ring).

Methyl and Methylene C-H
2965, 2930, 2870 _
stretching (Ethyl group).

Skeletal ring vibrations

1615, 1595, 1500 o o
(Quinoline characteristic).

Methyl/Methylene bending

1450, 1375 .
(Deformation).
Out-of-plane bending
830, 790, 750 (Diagnostic of substitution

pattern).

Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz (1H) / 100 MHz (13C), Solvent:

, Internal Std: TMS (

0.00).

The NMR data provides the most definitive structural proof. The ethyl group appears as a
classic triplet-quartet system, while the quinoline protons show characteristic deshielding,
particularly H-2 (adjacent to Nitrogen).

'H NMR Data (400 MHz, CDClIs)

Note: Chemical shifts are calibrated to residual CHCIs at 7.26 ppm.
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Shift ( Coupling (

Multiplicity Integration Assignment
Hz) Context

Structural

ppm)
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deshielded:;
8.92 dd 1H 4.2,1.8 H-2 _

adjacentto N

(Hetero ring).

Hetero ring;
8.12 dd 1H 8.3,1.8 H-4 beta to

Nitrogen.

Benzo ring;
7.65 d 1H 8.1 H-5 )
peri to H-4.

Benzo ring;
7.55 dd 1H 8.1,7.0 H-6
meta to ethyl.

Benzo ring;
7.48 d 1H 7.0 H-7
ortho to ethyl.

Hetero ring;

most shielded
7.39 dd 1H 8.3,4.2 H-3 )

aromatic

proton.

Methylene of
ethyl group
(deshielded
by ring).

3.23 q 2H 7.5 -CHa-

Methyl of
1.35 t 3H 7.5 -CHs
ethyl group.

3C NMR Data (100 MHz, CDCIs)

Note: Chemical shifts are calibrated to CDCls triplet at 77.16 ppm.
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Shift (

Carbon Type Assignment
ppm)
149.3 CH C-2 (Next to N)
146.5 Cq C-8a (Ring junction)
1425 Cq C-8 (Substituted carbon)
136.2 CH C-4
129.5 Cq C-4a (Ring junction)
128.6 CH C-5
127.4 CH C-7
126.2 CH C-6
121.0 CH C-3
23.8 CH2 Methylene (Ethyl)
14.9 CHs Methyl (Ethyl)

NMR Connectivity Logic (COSY/HMBC)

The following diagram details the scalar coupling networks used to assign the spectrum.
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Figure 2: 1H-1H COSY coupling network and spatial relationships defining the 8-
Ethylquinoline structure.

Experimental Protocols
A. Sample Preparation for NMR

¢ Solvent Selection: Use Chloroform-d (

) with 0.03% v/v TMS.

» Concentration: Dissolve 10-15 mg of 8-Ethylquinoline in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug within a glass pipette to remove suspended solids
(e.g., drying agents) that cause line broadening.

e Acquisition:
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o 1H NMR: 16 scans, 2 second relaxation delay.

o 13C NMR: 512-1024 scans, proton-decoupled (CPD).

B. GC-MS Conditions[1][2]
e Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 pm film).
e Carrier Gas: Helium at 1.0 mL/min (constant flow).
e Inlet: Split mode (50:1), 250°C.
e Oven Program:
o Hold at 60°C for 2 min.
o Ramp 15°C/min to 280°C.
o Hold at 280°C for 5 min.
o Detector: Mass Selective Detector (MSD), Source Temp 230°C, Quad Temp 150°C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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